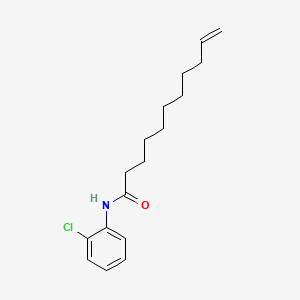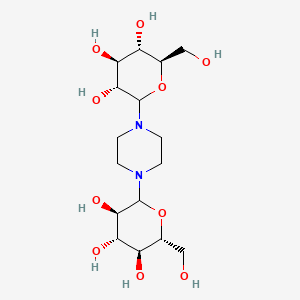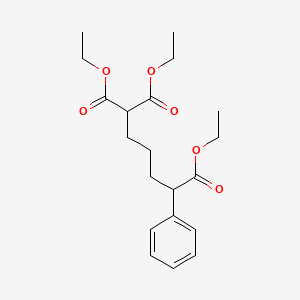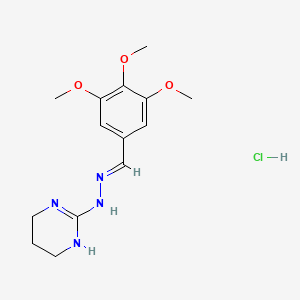
Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride: is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride typically involves the condensation of a pyrimidine derivative with a hydrazine derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound may have potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine Derivatives: Such as 5-fluorouracil and cytosine.
Hydrazine Derivatives: Such as hydralazine and isoniazid.
Uniqueness: The uniqueness of Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with potential applications in various fields of science and industry
Eigenschaften
CAS-Nummer |
74051-75-5 |
|---|---|
Molekularformel |
C14H21ClN4O3 |
Molekulargewicht |
328.79 g/mol |
IUPAC-Name |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H20N4O3.ClH/c1-19-11-7-10(8-12(20-2)13(11)21-3)9-17-18-14-15-5-4-6-16-14;/h7-9H,4-6H2,1-3H3,(H2,15,16,18);1H/b17-9+; |
InChI-Schlüssel |
SAVYQGUOJUAGAH-WWIHJBQESA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NCCCN2.Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=NCCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


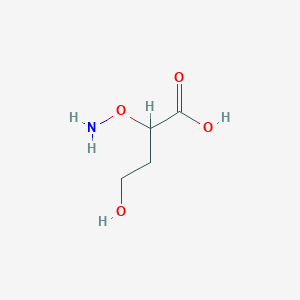
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
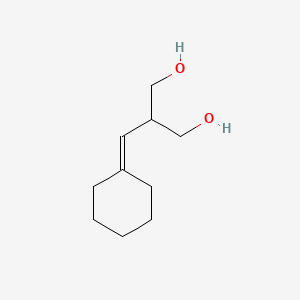
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
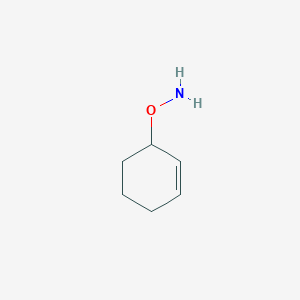
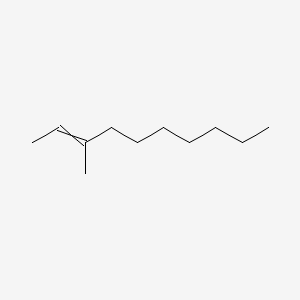
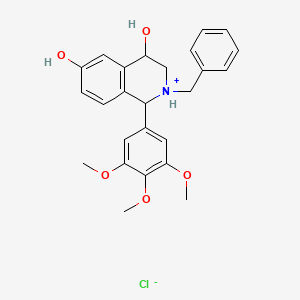
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
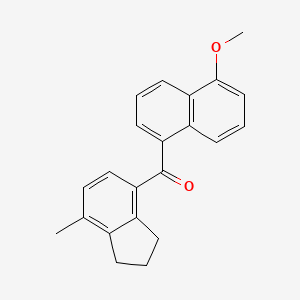
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
